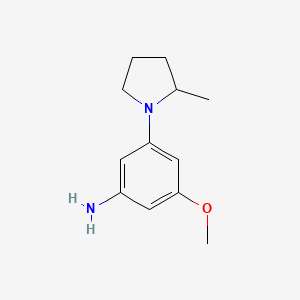![molecular formula C18H23N5O4 B14783313 2-[(2-methoxyphenyl)diazenyl]-3-oxo-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)butanamide](/img/structure/B14783313.png)
2-[(2-methoxyphenyl)diazenyl]-3-oxo-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-methoxyphenyl)diazenyl]-3-oxo-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)butanamide is a complex organic compound that features both aromatic and heterocyclic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxyphenyl)diazenyl]-3-oxo-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)butanamide typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-methoxyaniline to form the diazonium salt. This is achieved by treating 2-methoxyaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C).
Coupling Reaction: The diazonium salt is then coupled with a suitable β-keto ester to form the azo compound. This reaction is typically carried out in an alkaline medium.
Cyclization: The resulting azo compound undergoes cyclization with a suitable diamine, such as 1,2-diaminocyclohexane, under acidic conditions to form the benzimidazole ring.
Amidation: Finally, the compound is subjected to amidation with a suitable acylating agent to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the diazotization and coupling steps, as well as the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group and the benzimidazole ring.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Oxidation of the methoxy group can lead to the formation of a carboxylic acid.
Reduction: Reduction of the azo group results in the formation of the corresponding amine.
Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic ring, depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound may be studied for its potential biological activity. Compounds with similar structures have been shown to exhibit antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, the compound could be investigated for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers and dyes
Mecanismo De Acción
The mechanism of action of 2-[(2-methoxyphenyl)diazenyl]-3-oxo-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)butanamide is likely to involve interactions with biological targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially leading to inhibition or activation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[(2-methoxyphenyl)diazenyl]-3-oxo-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)butanamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of aromatic and heterocyclic components. This allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C18H23N5O4 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
2-[(2-methoxyphenyl)diazenyl]-3-oxo-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)butanamide |
InChI |
InChI=1S/C18H23N5O4/c1-10(24)16(23-22-13-5-3-4-6-15(13)27-2)17(25)19-11-7-8-12-14(9-11)21-18(26)20-12/h3-6,11-12,14,16H,7-9H2,1-2H3,(H,19,25)(H2,20,21,26) |
Clave InChI |
ZPENCEMPRQYVLK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)NC1CCC2C(C1)NC(=O)N2)N=NC3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


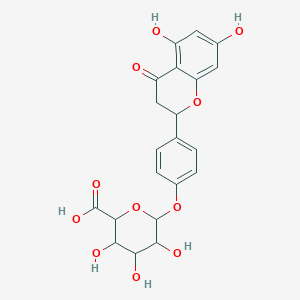
![(4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylic acid](/img/structure/B14783243.png)
![7-Bromo-4-chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14783249.png)
![tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B14783261.png)
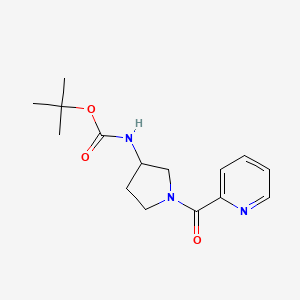

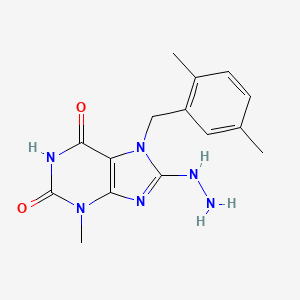
![(5AR,10bS)-2-(2,6-dibromophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14783288.png)
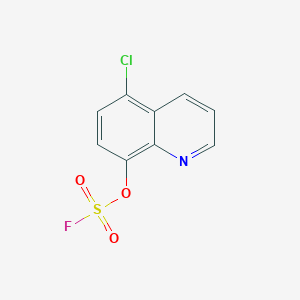

![6-[[(4R,6aR,6bS,8aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14783337.png)
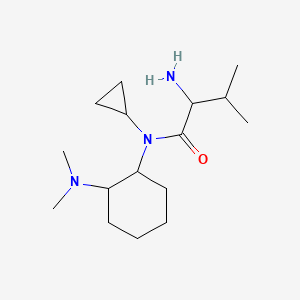
![Ethyl 4-{2-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]ethoxy}benzoate](/img/structure/B14783352.png)
